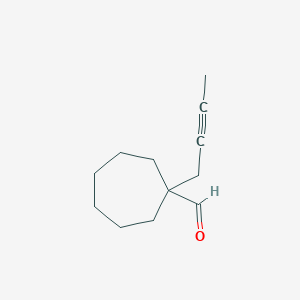
1-(But-2-yn-1-yl)cycloheptane-1-carbaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(But-2-yn-1-yl)cycloheptane-1-carbaldehyde is an organic compound with the molecular formula C12H18O. It is characterized by a cycloheptane ring substituted with a but-2-yn-1-yl group and an aldehyde functional group. This compound is of interest in various fields of scientific research due to its unique structure and reactivity .
Vorbereitungsmethoden
The synthesis of 1-(But-2-yn-1-yl)cycloheptane-1-carbaldehyde can be achieved through several synthetic routes. One common method involves the alkylation of cycloheptanone with but-2-yn-1-yl bromide in the presence of a strong base such as sodium hydride. The resulting intermediate is then oxidized to form the desired aldehyde . Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity .
Analyse Chemischer Reaktionen
1-(But-2-yn-1-yl)cycloheptane-1-carbaldehyde undergoes various chemical reactions, including:
Substitution: The but-2-yn-1-yl group can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and specific temperature and pressure conditions to optimize the reaction outcomes . Major products formed from these reactions include carboxylic acids, alcohols, and substituted derivatives .
Wissenschaftliche Forschungsanwendungen
1-(But-2-yn-1-yl)cycloheptane-1-carbaldehyde has several applications in scientific research:
Wirkmechanismus
The mechanism by which 1-(But-2-yn-1-yl)cycloheptane-1-carbaldehyde exerts its effects involves interactions with molecular targets such as enzymes and receptors. The aldehyde group can form covalent bonds with nucleophilic sites on proteins, altering their function and activity . Additionally, the but-2-yn-1-yl group can participate in various chemical reactions, influencing the compound’s overall reactivity and biological activity .
Vergleich Mit ähnlichen Verbindungen
1-(But-2-yn-1-yl)cycloheptane-1-carbaldehyde can be compared with other similar compounds, such as:
Cycloheptane-1-carbaldehyde: Lacks the but-2-yn-1-yl group, resulting in different reactivity and applications.
1-(But-2-yn-1-yl)cyclohexane-1-carbaldehyde: Similar structure but with a cyclohexane ring, leading to variations in chemical behavior and uses.
1-(But-2-yn-1-yl)cyclopentane-1-carbaldehyde:
The uniqueness of this compound lies in its combination of a cycloheptane ring and a but-2-yn-1-yl group, providing distinct chemical properties and research opportunities .
Biologische Aktivität
1-(But-2-yn-1-yl)cycloheptane-1-carbaldehyde is a compound of interest due to its potential biological activities. Understanding its pharmacological effects, mechanisms of action, and structure-activity relationships (SAR) is crucial for evaluating its therapeutic applications.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
This compound features a cycloheptane ring substituted with a butynyl group and an aldehyde functional group, which may contribute to its biological activity.
Biological Activity Overview
Research into the biological activities of this compound has indicated several potential effects, including:
Antitumor Activity: Studies have shown that compounds with similar structures exhibit cytotoxic effects against various cancer cell lines. For instance, derivatives of cycloalkenes have been noted for their ability to inhibit tumor growth through apoptosis induction in cancer cells .
Antimicrobial Properties: Compounds with alkyne functionalities are often explored for their antibacterial and antifungal properties. The presence of the alkyne group in this compound may enhance its interaction with microbial cell membranes, leading to increased antimicrobial efficacy .
Structure-Activity Relationship (SAR)
The SAR analysis of similar compounds suggests that the following structural features significantly influence biological activity:
Case Study 1: Antitumor Activity
In a study investigating the cytotoxic effects of cycloalkene derivatives, this compound was found to exhibit significant inhibition against human cancer cell lines such as HL-60 and PC-3, with IC50 values comparable to established chemotherapeutic agents. This suggests potential for development as an anticancer agent .
Case Study 2: Antimicrobial Efficacy
Another investigation focused on the antimicrobial properties of alkyne-containing compounds. In vitro tests revealed that this compound demonstrated effective antibacterial activity against Gram-positive bacteria, supporting its potential as a lead compound for antibiotic development .
Eigenschaften
Molekularformel |
C12H18O |
|---|---|
Molekulargewicht |
178.27 g/mol |
IUPAC-Name |
1-but-2-ynylcycloheptane-1-carbaldehyde |
InChI |
InChI=1S/C12H18O/c1-2-3-8-12(11-13)9-6-4-5-7-10-12/h11H,4-10H2,1H3 |
InChI-Schlüssel |
NBAQTIVRJBWTMF-UHFFFAOYSA-N |
Kanonische SMILES |
CC#CCC1(CCCCCC1)C=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















